molecular formula C7H10F2N2 B15338461 4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole

4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B15338461
M. Wt: 160.16 g/mol
InChI Key: MFNNBZJKMIDJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and three methyl groups. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 1,3,5-trimethyl-1H-pyrazole with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of drugs targeting various diseases.

Industry: Industrially, the compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it suitable for a range of applications.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1,3,5-Trimethyl-1H-pyrazole

  • 4-(Fluoromethyl)-1,3,5-trimethyl-1H-pyrazole

  • 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole

Uniqueness: 4-(Difluoromethyl)-1,3,5-trimethyl-1H-pyrazole stands out due to the presence of the difluoromethyl group, which imparts different chemical and physical properties compared to its analogs. This group can enhance the compound's reactivity and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C7H10F2N2

Molecular Weight

160.16 g/mol

IUPAC Name

4-(difluoromethyl)-1,3,5-trimethylpyrazole

InChI

InChI=1S/C7H10F2N2/c1-4-6(7(8)9)5(2)11(3)10-4/h7H,1-3H3

InChI Key

MFNNBZJKMIDJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(F)F

Origin of Product

United States

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